molecular formula C18H15NO6 B14176724 4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one CAS No. 917571-22-3

4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one

Cat. No.: B14176724
CAS No.: 917571-22-3
M. Wt: 341.3 g/mol
InChI Key: KKWNLHZKHRDEQF-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 3-oxobutyl benzopyran-1-one under acidic or basic conditions. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzopyran core may interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Properties

CAS No.

917571-22-3

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)isochromen-1-one

InChI

InChI=1S/C18H15NO6/c1-10(20)3-7-16-17(15-8-4-11(2)24-15)13-6-5-12(19(22)23)9-14(13)18(21)25-16/h4-6,8-9H,3,7H2,1-2H3

InChI Key

KKWNLHZKHRDEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])CCC(=O)C

Origin of Product

United States

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